
(4S)-4-bromopentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo-(C15-C30)alkane refers to a class of organic compounds where a bromine atom is attached to an alkane chain containing 15 to 30 carbon atoms. These compounds are part of the broader category of haloalkanes, which are alkanes with one or more hydrogen atoms replaced by halogen atoms. Bromoalkanes are significant in various chemical processes due to their reactivity and ability to form diverse products.
准备方法
Synthetic Routes and Reaction Conditions
Bromo-(C15-C30)alkanes can be synthesized through several methods, including:
Radical Bromination: This method involves the reaction of alkanes with bromine (Br2) in the presence of light or heat, which generates bromine radicals that substitute hydrogen atoms in the alkane chain.
Electrophilic Addition: Alkenes can be converted to bromoalkanes by reacting with bromine in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
N-Bromosuccinimide (NBS) Method: This method is used for allylic bromination, where NBS in the presence of light or heat selectively brominates the allylic position of alkenes.
Industrial Production Methods
Industrial production of bromoalkanes often involves large-scale bromination of alkanes using bromine or NBS. The reaction conditions are optimized to ensure high yield and selectivity, often using catalysts and controlled environments to manage the reactivity of bromine.
化学反应分析
Types of Reactions
Bromo-(C15-C30)alkanes undergo various chemical reactions, including:
Substitution Reactions: Bromoalkanes can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: These compounds can undergo elimination reactions to form alkenes, especially under the influence of strong bases.
Oxidation and Reduction: Bromoalkanes can be oxidized to form alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Alcohols, nitriles, and amines.
Elimination: Alkenes.
Oxidation: Alcohols, aldehydes, carboxylic acids.
科学研究应用
Bromo-(C15-C30)alkanes have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, especially in the formation of more complex molecules.
Biology: Employed in the study of biological pathways and as probes to understand enzyme mechanisms.
Medicine: Serve as precursors in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and flame retardants.
作用机制
The mechanism of action of bromo-(C15-C30)alkanes involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and products . The molecular targets and pathways depend on the specific reaction and conditions used.
相似化合物的比较
Bromo-(C15-C30)alkanes can be compared with other haloalkanes such as chloroalkanes and iodoalkanes:
Chloroalkanes: Generally less reactive than bromoalkanes due to the stronger C-Cl bond.
Iodoalkanes: More reactive than bromoalkanes because of the weaker C-I bond.
Similar Compounds
- Chloro-(C15-C30)alkane
- Iodo-(C15-C30)alkane
- Fluoro-(C15-C30)alkane
Bromo-(C15-C30)alkanes are unique due to their balanced reactivity, making them versatile intermediates in various chemical processes.
属性
分子式 |
C15H31Br |
|---|---|
分子量 |
291.31 g/mol |
IUPAC 名称 |
(4S)-4-bromopentadecane |
InChI |
InChI=1S/C15H31Br/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15H,3-14H2,1-2H3/t15-/m0/s1 |
InChI 键 |
HJKFZNITLOBIAW-HNNXBMFYSA-N |
手性 SMILES |
CCCCCCCCCCC[C@H](CCC)Br |
规范 SMILES |
CCCCCCCCCCCC(CCC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


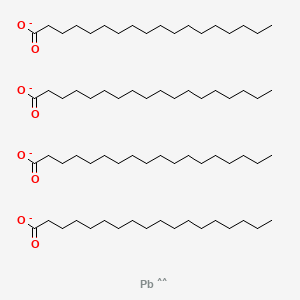

![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
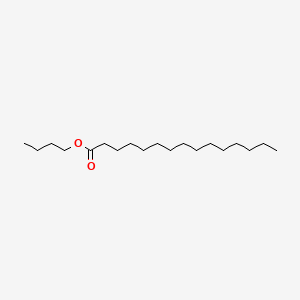

![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
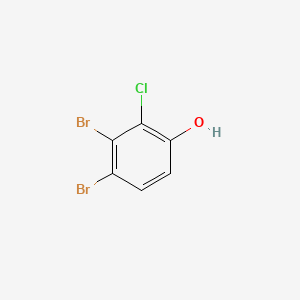
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)
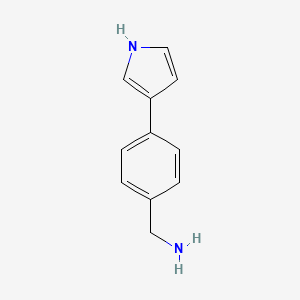
![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
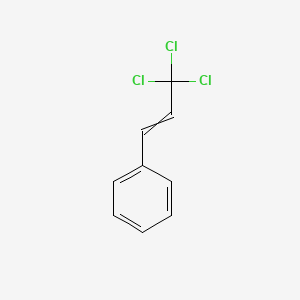
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
